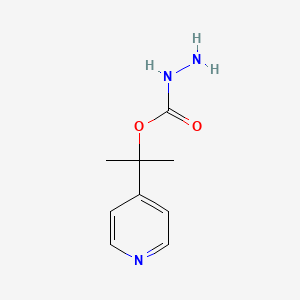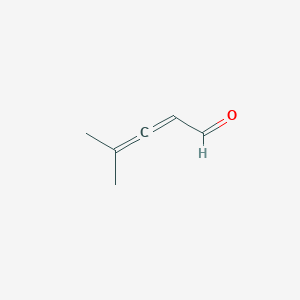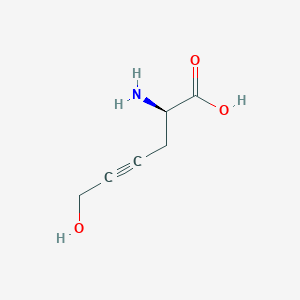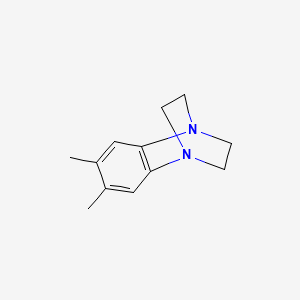
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- is a heterocyclic compound with the molecular formula C12H16N2 and a molecular weight of 188.2688 . This compound belongs to the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- can be synthesized through several methods, including:
Aza-reaction: This involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between o-phenylenediamine and 1,2-dicarbonyl compounds.
Metal-mediated reaction: Transition metals such as palladium or copper can catalyze the formation of quinoxaline derivatives.
Industrial Production Methods
Industrial production of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoxaline to its corresponding quinoxaline derivative.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoxaline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens, alkyl halides, or nucleophiles for substitution reactions.
Major Products
科学研究应用
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl-, known for its diverse pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A structural isomer of quinoxaline with distinct pharmacological properties.
Uniqueness
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethano bridge and dimethyl groups can enhance its stability and selectivity for certain molecular targets .
属性
CAS 编号 |
66102-38-3 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC 名称 |
4,5-dimethyl-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C12H16N2/c1-9-7-11-12(8-10(9)2)14-5-3-13(11)4-6-14/h7-8H,3-6H2,1-2H3 |
InChI 键 |
TVALCIARJCDPHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N3CCN2CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


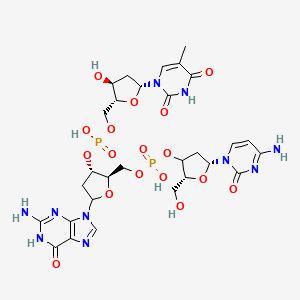
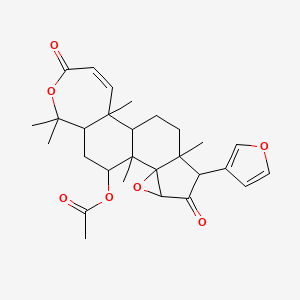

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
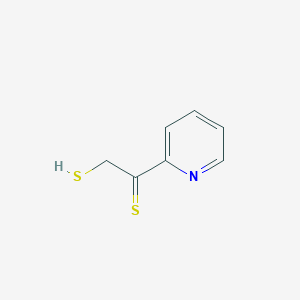
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)

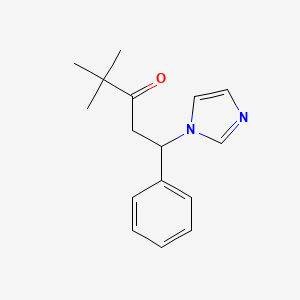
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
